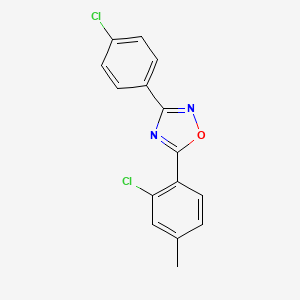

![molecular formula C21H32N2O2S B5509206 2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of diazaspirocycles like the compound involves multiple steps, including the efficient Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor. This process allows for the introduction of various substituents, enhancing the compound's structural diversity and potential biological activity (Yang et al., 2008). Furthermore, the synthesis can also be achieved via the solid-phase synthesis technique using resin-bound bismesylates, which is facilitated by microwave assistance for the rapid formation of diazaspirocycles (Macleod et al., 2006).

Molecular Structure Analysis

The molecular structure of diazaspirocycles features a characteristic spiro arrangement that integrates nitrogen atoms within the spirocyclic framework. This structure imparts unique chemical and physical properties to the compound, making it a subject of interest for the development of new materials and pharmaceuticals. The synthesis routes often lead to symmetrical or unsymmetrical derivatives, reflecting on the versatility of the molecular backbone (Rice et al., 1964).

Chemical Reactions and Properties

Diazaspirocycles participate in various chemical reactions, including annulation with primary amines and Michael addition reactions, enabling the synthesis of complex molecules with potential biological activity. The presence of nitrogen atoms within the spirocyclic framework enhances the compound's reactivity, making it a versatile intermediate for the synthesis of a wide range of chemical entities (Macleod et al., 2006).

properties

IUPAC Name |

2-(3-methoxypropyl)-9-[(3-methylsulfanylphenyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2S/c1-25-14-4-11-23-17-21(8-7-20(23)24)9-12-22(13-10-21)16-18-5-3-6-19(15-18)26-2/h3,5-6,15H,4,7-14,16-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPDBDFOUBTQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCC1=O)CCN(CC2)CC3=CC(=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)

![6-(4-methylbenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5509152.png)

![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)

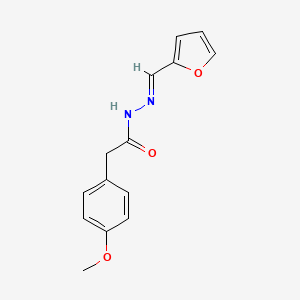

![N-(4-methoxyphenyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5509172.png)

![(1S*,5R*)-3-[(5-chloro-2-thienyl)methyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509189.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

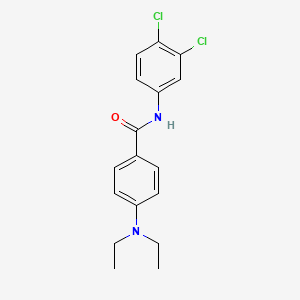

![1-{[4-(diethylamino)benzylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)